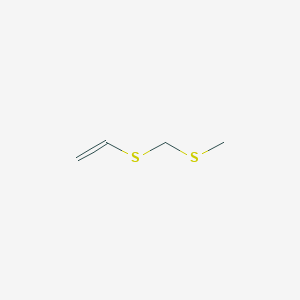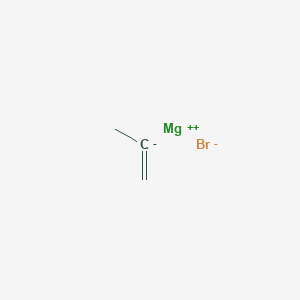
Bromuro de isopropenilmagnesio
Descripción general
Descripción
Isopropenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The chemical formula for isopropenylmagnesium bromide is CH2=C(CH3)MgBr, and it is typically available as a solution in tetrahydrofuran (THF) or other solvents .
Aplicaciones Científicas De Investigación
Isopropenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropenylmagnesium bromide is synthesized through the reaction of magnesium metal with isopropenyl bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH2=C(CH3)Br+Mg→CH2=C(CH3)MgBr
The reaction is exothermic and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of isopropenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the exothermic nature of the reaction and ensure the purity of the final product. The use of high-purity magnesium and isopropenyl bromide, along with rigorous control of reaction conditions, is essential for producing high-quality isopropenylmagnesium bromide .
Análisis De Reacciones Químicas
Types of Reactions: Isopropenylmagnesium bromide undergoes various types of reactions, including:
Addition Reactions: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form substituted alkanes.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
Substituted Alkanes: From reactions with alkyl halides.
Coupled Products: From coupling reactions.
Mecanismo De Acción
The mechanism of action of isopropenylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in target molecules. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by protonation to yield the final product .
Comparación Con Compuestos Similares
Isopropylmagnesium bromide: Similar in structure but lacks the double bond present in isopropenylmagnesium bromide.
1-Methylvinylmagnesium bromide: Another Grignard reagent with a similar structure but different reactivity.
2-Methyl-1-propenylmagnesium bromide: Similar in structure but with a different substitution pattern.
Uniqueness: Isopropenylmagnesium bromide is unique due to the presence of the double bond, which imparts distinct reactivity compared to other Grignard reagents. This double bond allows for additional synthetic versatility, making it valuable in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGRHDUJIVHQT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]=C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400519 | |
| Record name | Isopropenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13291-18-4 | |
| Record name | Isopropenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Isopropenylmagnesium bromide in organic synthesis?
A1: Isopropenylmagnesium bromide (also known as isopropenyl Grignard reagent) serves as a valuable reagent for introducing isopropenyl groups into organic molecules. Its reactivity stems from the nucleophilic character of the carbon atom bonded to magnesium. This property allows it to react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Q2: How does Isopropenylmagnesium bromide react with carboxylic acids, esters, and acid anhydrides?
A2: The reaction of Isopropenylmagnesium bromide with carboxylic acids, esters, and acid anhydrides primarily yields a mixture of isopropenyl ketones and isopropenyl alcohols . The dominance of isopropenyl ketones as the major product, as opposed to the expected tertiary alcohols, is a noteworthy characteristic of these reactions.
Q3: Can you provide an example of Isopropenylmagnesium bromide's role in constructing complex molecules?
A3: In the total synthesis of (+)-peloruside A, a potent microtubule stabilizer, Isopropenylmagnesium bromide was employed to introduce a key structural motif . Specifically, it reacted with a complex Weinreb amide, leading to the formation of a hydroxyenone intermediate through a process involving addition and subsequent cleavage of a C8 acetate ester.
Q4: How does the presence of copper(I) iodide influence the reactivity of Isopropenylmagnesium bromide?
A4: Copper(I) iodide plays a crucial role in modulating the regioselectivity of Isopropenylmagnesium bromide reactions. In the synthesis of Eremophilane derivatives, copper(I) iodide facilitated the regioselective ring opening of epoxides by Isopropenylmagnesium bromide . This regiochemical control is essential for achieving the desired product structure and avoiding the formation of unwanted isomers.
Q5: Are there any stereochemical aspects to consider when using Isopropenylmagnesium bromide?
A5: Yes, stereochemistry is a significant factor. For example, during the synthesis of oxazolidinonyl-fused piperidines, researchers utilized a chelation-controlled addition of Isopropenylmagnesium bromide to a chiral aldehyde . This strategy ensured that the isopropenyl group and another substituent (tert-butyldimethylsilyloxymethyl) were introduced on the same face of the newly formed five-membered oxazolidinone ring, highlighting the importance of controlling stereochemistry for desired product outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(dimethylaminomethyl)phenyl]-diphenylmethanol](/img/structure/B77235.png)
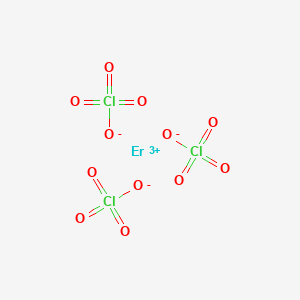
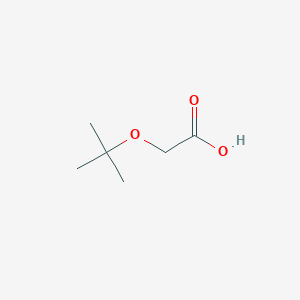


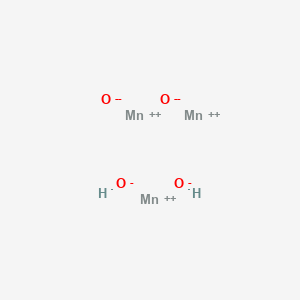
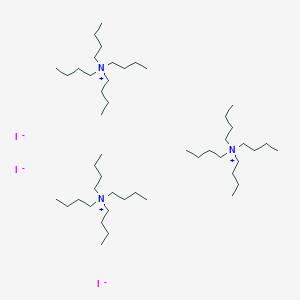

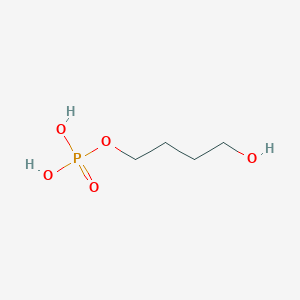
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
